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Compound of Interest

Compound Name: Antifungal agent 46

Cat. No.: B15613092 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of CGA-N46, a novel antifungal

peptide derived from human Chromogranin A (CGA). CGA is an acidic protein found in the

secretory granules of neuroendocrine cells, and its proteolytic cleavage generates several

biologically active peptides.[1][2] CGA-N46, corresponding to the 31st to 76th amino acids of

the N-terminus of human CGA, has emerged as a promising candidate for antifungal drug

development due to its potent activity against pathogenic yeasts and its favorable safety profile.

[3]

Core Characteristics and Antifungal Spectrum
CGA-N46 is a non-cationic, α-helical peptide with a calculated isoelectric point (pI) of 7.38,

rendering it near-neutral at physiological pH.[3][4] This property contributes to its stability

across a broad pH range (5.0–7.0) and at temperatures below 40°C.[3] Its antifungal activity is

selective, primarily targeting yeast species of the Candida genus, while showing no efficacy

against filamentous fungi.[3]
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The following tables summarize the key quantitative data regarding the efficacy and

characteristics of CGA-N46 and its derivatives.

Table 1: Antifungal Activity of CGA-N46 against Various Fungal Species

Fungal Species
Minimum Inhibitory Concentration (MIC)
(mM)

Candida krusei 0.1

Candida glabrata 0.1–0.8

Candida parapsilosis 0.1–0.8

Candida tropicalis 0.1–0.8

Candida albicans 0.1–0.8

Cryptococcus neoformans > 3.2

Aspergillus fumigatus > 3.2

Aspergillus flavus > 3.2

Aspergillus niger > 3.2

Fusarium moniliforme > 3.2

Microsporum canis > 3.2

Microsporum gypseum > 3.2

Trichophyton rubrum > 3.2

Trichophyton mentagrophytes > 3.2

Data sourced from Li et al. (2015).[3]

Table 2: Physicochemical Stability of CGA-N46
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Condition Stability

Temperature Stable below 40°C

pH Range Stable between pH 5.0 and 7.0

Data sourced from Li et al. (2015).[3]

Table 3: Cytotoxicity Profile of CGA-N46

Cell Type Effect Concentration

Human Erythrocytes No hemolytic activity At MIC against yeasts

Lung Cancer A549 Cells Inhibitory effect on proliferation Concentration-dependent

Normal Primary Chicken

Embryo Fibroblasts
Reversible effect on growth < 1.6 mM

Data sourced from Li et al. (2015).[3]

Table 4: Antifungal Activity of CGA-N46 Derivatives against Candida krusei

Peptide MIC (µg/mL)

CGA-N46 62.5

CGA-N15 31.25

CGA-N16 31.25

CGA-N12 31.25

CGA-N8 31.25

Data sourced from Li et al. (2016).[5][6]
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Unlike many conventional antimicrobial peptides that form pores in the cell membrane, CGA-

N46 employs a multi-faceted mechanism that leads to fungal cell death without causing

significant membrane lysis.[7] The proposed mechanism involves entry into the cytoplasm,

followed by the disruption of critical intracellular processes.

The key steps in the mechanism of action are:

Membrane Translocation: CGA-N46 interacts with the fungal cell membrane, temporarily

destabilizing the phospholipid monolayer to facilitate its entry into the cytoplasm. This

process does not cause permanent pore formation or loss of membrane integrity.[7][8]

Mitochondrial Dysfunction: Once inside the cell, the peptide targets the mitochondria. This

leads to a decrease in the mitochondrial membrane potential, structural damage to the

mitochondria, and altered levels of intracellular reactive oxygen species (ROS).[7][8][9] The

derivative peptide CGA-N12 has been shown to promote the release of cytochrome c from

mitochondria, a key event in apoptosis.[10]

Inhibition of DNA Synthesis: CGA-N46 has been shown to inhibit DNA synthesis by

inactivating fungal DNA polymerase, thereby halting cell replication.[4][8][9]

Induction of Apoptosis: The culmination of mitochondrial damage and DNA synthesis

inhibition leads to programmed cell death, or apoptosis, in the fungal cell. This is

characterized by cytoplasm vacuolization and nuclear envelope damage.[7][10][11]
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Caption: Proposed mechanism of action for the antifungal peptide CGA-N46.
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Caption: General experimental workflow for the characterization of CGA-N46.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following protocols are based on published studies of CGA-N46.

3.1. Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptide.

Preparation of Peptide Solutions: Serially dilute CGA-N46 in 20 mM phosphate-buffered

saline (PBS), pH 6.0, to achieve a range of concentrations (e.g., 0.62 µM to 3.2 mM).[3]

Inoculum Preparation: Culture the fungal strain (e.g., Candida species) in Sabouraud

Dextrose (SD) broth until it reaches the logarithmic growth phase. Adjust the fungal
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suspension to a final concentration of 1–5×10³ colony-forming units (CFU)/ml.[3]

Assay Setup: In a 96-well U-shaped microtiter plate, add 100 µl of each peptide dilution. To

this, add 100 µl of the prepared fungal inoculum.[3] Include a positive control (fungi without

peptide) and a negative control (broth only).

Incubation: Incubate the plates at 30°C for 48 hours without agitation.[3]

MIC Determination: The MIC is defined as the lowest concentration of the peptide that

completely inhibits visible fungal growth.[3] For a more quantitative measure, 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to assess cell

viability.[6][12]

3.2. Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian red blood cells.

Preparation of Erythrocytes: Obtain fresh human erythrocytes and wash them three times

with PBS (pH 7.4) by centrifugation. Resuspend the cells in PBS to a final concentration of

4% (v/v).

Assay Setup: Add 100 µl of the erythrocyte suspension to 100 µl of serially diluted CGA-N46

in a 96-well plate.[6]

Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive

control (100% hemolysis).[6]

Incubation: Incubate the plate at 37°C for 60 minutes.

Measurement: Centrifuge the plate and transfer the supernatant to a new flat-bottomed

plate. Measure the absorbance of the supernatant at 570 nm to quantify hemoglobin release.

[6]

Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis =

[(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x

100.

3.3. Cytotoxicity Assay (MTT Assay)
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This protocol measures the peptide's effect on the proliferation of mammalian cells.

Cell Seeding: Seed mammalian cells (e.g., A549 or primary chicken embryo fibroblasts) in a

96-well plate at a density of 1×10⁴ cells/well and incubate for 24 hours to allow for

attachment.[3]

Peptide Treatment: Replace the medium with fresh medium containing various

concentrations of CGA-N46. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µl of dimethyl sulfoxide (DMSO)

to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is

expressed as a percentage relative to the untreated control cells.

3.4. Mitochondrial Membrane Potential (MMP) Assay

This assay uses the fluorescent dye Rhodamine-123 (Rh-123) to assess mitochondrial health.

Cell Treatment: Treat fungal cells with CGA-N46 at its MIC for a specified time.

Staining: Harvest the cells, wash with PBS, and resuspend in PBS containing 10 µg/ml of

Rh-123.[7]

Incubation: Incubate the cells at 30°C for 30 minutes in the dark.

Analysis: Wash the cells to remove excess dye and analyze the fluorescence intensity using

a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates

depolarization of the mitochondrial membrane.[7]

Synergistic Effects and Future Directions
CGA-N46 demonstrates enhanced antifungal activity when used in combination with

conventional antifungal drugs like fluconazole and terbinafine.[3] This synergistic effect
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suggests its potential use in combination therapies to reduce required drug dosages, minimize

side effects, and combat drug resistance.

Further research has focused on designing smaller, more stable derivatives of CGA-N46, such

as CGA-N12 and CGA-N8. These derivatives have shown higher antifungal activity and, in

some cases, lower hemolytic activity, making them attractive candidates for further preclinical

and clinical development.[5][6] The exploration of novel delivery systems, such as

nanoliposomes, is also underway to improve the bioavailability and therapeutic efficacy of

these peptides.

In conclusion, CGA-N46 and its derivatives represent a novel class of antifungal agents with a

unique mechanism of action. Their potent activity against Candida species, coupled with a

favorable safety profile, positions them as a promising area of investigation for the

development of new treatments for fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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